((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate
Description
This compound is a structurally complex nucleoside analog featuring a tetrahydrofuran core with stereospecific substitutions:
- Benzoyloxy groups at positions 3 and 2-methyl (esterified hydroxyl groups).
- 4,4-Difluoro substitution on the tetrahydrofuran ring, which enhances metabolic stability by resisting oxidation .
- A 4-chloro-pyrrolo[2,3-d]pyrimidine base at position 5, a heterocyclic moiety known for its role in targeting nucleic acid-binding proteins and enzymes .
Its synthesis typically involves multi-step protection/deprotection strategies, as seen in related compounds (e.g., uses silylation and benzoylation to install substituents).
Properties
Molecular Formula |
C25H18ClF2N3O5 |
|---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
[(2R,3R,5R)-3-benzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClF2N3O5/c26-20-17-11-12-31(21(17)30-14-29-20)24-25(27,28)19(36-23(33)16-9-5-2-6-10-16)18(35-24)13-34-22(32)15-7-3-1-4-8-15/h1-12,14,18-19,24H,13H2/t18-,19-,24-/m1/s1 |
InChI Key |
MVKKCJXHNMRSOK-KHCICDEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)(F)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)(F)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Difluorinated sugar derivative : The 4,4-difluorotetrahydrofuran core is typically synthesized from a ribose or deoxyribose precursor via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents to introduce geminal difluoro groups at the 4-position of the sugar ring.
Benzoyl protection : Hydroxyl groups on the sugar are selectively esterified with benzoyl chloride or benzoyl anhydride in the presence of bases like pyridine or triethylamine to yield benzoyloxy groups at the 3- and 2-positions, forming methyl benzoate esters.
Heterocyclic base : The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety is prepared or procured as a chlorinated heterocycle, which is reactive towards nucleophilic substitution at the 7-position.
Coupling Reaction
The key step involves coupling the heterocyclic base to the sugar moiety:
Activation of the sugar derivative at the 5-position (commonly via a leaving group such as a halide or a triflate) allows nucleophilic attack by the nitrogen atom at the 7-position of the pyrrolopyrimidine base.
This glycosylation or nucleophilic substitution is typically performed under mild conditions, often in polar aprotic solvents (e.g., DMF or DMSO) with bases to facilitate the reaction.
The reaction conditions are optimized to preserve stereochemistry and avoid side reactions such as elimination or hydrolysis.
Purification and Characterization
After synthesis, the compound is purified by chromatographic methods including silica gel column chromatography or preparative HPLC.
Characterization is performed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and stereochemistry.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorination of sugar precursor | DAST or Deoxo-Fluor, low temperature | Introduction of 4,4-difluoro group |
| 2 | Benzoylation of hydroxyl groups | Benzoyl chloride, pyridine, 0°C to RT | Protection as benzoyloxy esters |
| 3 | Activation of 5-position | Formation of 5-halide or triflate derivative | Leaving group installation |
| 4 | Coupling with heterocyclic base | 4-chloro-pyrrolo[2,3-d]pyrimidine, base, DMF | Nucleophilic substitution at 7-position |
| 5 | Purification | Chromatography (silica gel or HPLC) | Isolation of pure target compound |
| 6 | Characterization | NMR, MS, elemental analysis | Confirmation of structure and purity |
Research Findings and Notes
The stereochemistry at the sugar ring is critical; enzymatic or chiral catalyst-mediated steps may be employed to ensure the (2R,3R,5R) configuration.
The presence of geminal difluoro groups influences the reactivity and stability of intermediates, often requiring careful control of reaction conditions to avoid decomposition.
Benzoyl protection groups are chosen for their stability during coupling and ease of removal if required in downstream modifications.
The 4-chloro substituent on the pyrrolopyrimidine ring enhances the electrophilicity of the heterocyclic base, facilitating nucleophilic attack and improving coupling yields.
Patent literature (e.g., WO2018049145A1) describes related heterocyclic nucleoside analogs and their preparation, indicating similar synthetic strategies involving protected sugar derivatives and nucleophilic substitution on chlorinated heterocycles.
Summary Table of Key Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Fluorination reagent | DAST, Deoxo-Fluor | Low temperature to avoid side reactions |
| Benzoylation reagent | Benzoyl chloride or anhydride | Pyridine as base, 0°C to room temperature |
| Coupling solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Base for coupling | Triethylamine, DBU | Facilitates nucleophilic substitution |
| Purification method | Silica gel chromatography, preparative HPLC | Ensures high purity |
| Characterization techniques | NMR (1H, 13C, 19F), MS, elemental analysis | Confirms structure and stereochemistry |
Chemical Reactions Analysis
Types of Reactions
((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. The presence of the pyrrolopyrimidine structure is known to interact with various biological targets, particularly in cancer cells.
- Case Study : A study demonstrated that derivatives of pyrrolopyrimidine exhibited significant cytotoxicity against several cancer cell lines. The incorporation of the benzoyloxy and difluorotetrahydrofuran groups enhanced the selectivity and potency of these compounds against tumor cells .
Antiviral Activity
Research indicates that similar compounds have shown antiviral properties against various viral infections. The mechanism often involves inhibition of viral replication through interference with viral enzymes.
- Data Table: Antiviral Efficacy
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.5 | |
| Compound B | Influenza | 1.0 | |
| ((2R,3R,5R)-...) | TBD | TBD | TBD |
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may exhibit effects on neurotransmitter systems relevant to neurodegenerative diseases.
- Case Study : Research into similar structures has shown promise in modulating neurotransmitter release, suggesting potential applications in treating conditions like Alzheimer's disease .
The compound can be utilized in profiling biological activity against G protein-coupled receptors (GPCRs), a significant class of drug targets.
Mechanism of Action
The mechanism of action of ((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine (electron-withdrawing) improves base stability and binding affinity to hydrophobic enzyme pockets. Bromine increases molecular weight and may alter pharmacokinetics .
Physicochemical Properties
Notable Trends:
- Brominated analogs () exhibit higher molecular weights and lipophilicity, which may reduce aqueous solubility but improve membrane permeability.
Biological Activity
The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a complex molecule with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of a pyrrolo[2,3-d]pyrimidine moiety, which is known for its role in various biological processes and interactions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.44 g/mol. The compound features several functional groups that may influence its biological activity:
- Pyrrolo[2,3-d]pyrimidine core : This structure is often associated with nucleoside analogs and has been studied for its antiviral and anticancer properties.
- Benzoyloxy and difluorotetrahydrofuran substituents : These groups may enhance the solubility and bioavailability of the compound.
Anticancer Properties
Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine structure exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- Inhibition of Cell Proliferation : A related pyrimidine derivative was reported to significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells in vitro .
- Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways involved in cell growth and survival.
Antiviral Activity
The pyrimidine derivatives are also being explored for their antiviral properties:
- Targeting Nucleotide Biosynthesis : Inhibitors of nucleotide biosynthesis pathways have been shown to exhibit antiviral effects against hepatitis E virus (HEV) by depleting essential nucleotides required for viral replication .
- Potential Applications : This suggests that the compound may also possess antiviral properties through similar mechanisms.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of related compounds:
- In Vitro Antimicrobial Activity : New fused pyrimidine compounds demonstrated significant antimicrobial effects against various bacterial strains .
- Anti-inflammatory Effects : Compounds with similar structures have also been noted for their anti-inflammatory properties, which can be beneficial in treating infections or inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of compounds related to the pyrrolo[2,3-d]pyrimidine class:
Q & A
Q. What methodologies are recommended for optimizing the synthetic yield of this compound?
- Methodological Answer : Synthesis optimization requires precise control of protecting groups and reaction conditions. For example, tert-butyldimethylsilyl (TBS) groups are effective for hydroxyl protection in nucleoside analogs to prevent side reactions . Anhydrous conditions and coupling reagents like HATU (inferred from phosphoramidite chemistry in ) improve efficiency. Reaction progress should be monitored via HPLC or TLC, as demonstrated in purity analysis protocols . Low-temperature (−78°C) reactions with chiral catalysts ensure stereochemical integrity at the 4,4-difluoro position .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 minutes) for purity assessment, as described in fluorinated compound analyses .
- NMR : Compare and spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry .
- Mass Spectrometry : Validate molecular weight using high-resolution MS (HRMS). Predicted collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]) from can corroborate structural assignments .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers .
- Storage : Store in airtight containers under argon at −20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Contradictions often arise from residual solvents or diastereomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments and verify coupling patterns .
- Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers, as applied in fluorinated nucleoside studies .
- CCS Validation : Compare experimental CCS values (from ion mobility spectrometry) with computational predictions to confirm conformation .
Q. What strategies ensure stereochemical fidelity during synthesis, particularly at the 4,4-difluoro center?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to control fluorine substitution stereochemistry .
- Low-Temperature Fluorination : Use Selectfluor® or DAST at −40°C to minimize racemization, as seen in fluorinated tetrahydrofuran syntheses .
- X-ray Crystallography : Confirm absolute configuration post-synthesis, as demonstrated in pyrrolo[2,3-d]pyrimidine derivatives .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, referencing fluorinated nucleoside stability protocols .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C inferred from ’s thermal data) .
- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or polymerase inhibition) with ATP analogs, as applied to pyrrolo[2,3-d]pyrimidine derivatives .
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or HepG2) .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via HRMS, referencing protocols for fluorinated nucleosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
